2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
This compound, also known as 2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, has the molecular formula C21H23N5O2 and a molecular weight of 377.44 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.44 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde derivatives, showcasing potential as fluorescence sensors for chemical detection (Shi et al., 2015).
Host for Anions
Imidazole-based bisphenol compounds and their salts with various acids exhibit structural characteristics that could be leveraged for anion encapsulation, highlighting their potential in creating selective sensors or filtration systems (Nath & Baruah, 2012).
Organic Synthesis and Reactivity
Research on orthoamide derivatives of 1,3-dimethylparabanic acid reveals insights into the reactivity and potential applications of these compounds in organic synthesis, offering pathways for the development of new chemical reactions (Kantlehner et al., 2012).
Medicinal Chemistry
Studies on imidazo[4,5-h]isoquinolin-9-ones identify these compounds as potent inhibitors of lck kinase, suggesting their potential as therapeutic agents in treating diseases involving kinase dysregulation (Snow et al., 2002).
Catalysis
The use of small heterocyclic ligands has been shown to improve the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), highlighting the potential of these ligands in enhancing catalytic reactions (Gamez et al., 2001).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)26-15(5)10-24-17-18(22-20(24)26)23(6)21(28)25(19(17)27)11-16-9-13(3)7-8-14(16)4/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBFRDUNJADEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C(C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
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